![molecular formula C18H23N3O3S B14975124 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one](/img/structure/B14975124.png)
6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered significant interest due to its diverse pharmacological activities. Pyridazinones are known for their easy functionalization at various ring positions, making them attractive synthetic building blocks for designing new drugs .
准备方法
The synthesis of 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, and esters . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for synthesizing new drugs. In biology and medicine, it has been studied for its potential therapeutic benefits, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Additionally, it has shown promise as an antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agent .
作用机制
The mechanism of action of 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to the modulation of physiological processes .
相似化合物的比较
Similar compounds to 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one include other pyridazinone derivatives, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one . These compounds share similar pharmacological activities but differ in their specific chemical structures and functional groups, which can influence their potency and therapeutic applications .
属性
分子式 |
C18H23N3O3S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
3-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O3S/c1-2-14-7-8-15(16-9-10-18(22)20-19-16)13-17(14)25(23,24)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3,(H,20,22) |
InChI 键 |
YRANXSAHQBSKJP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



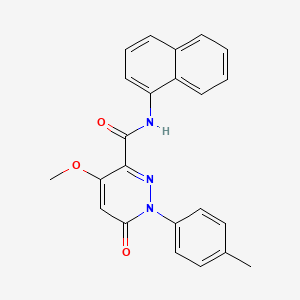
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B14975062.png)

![N-(2,3-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14975075.png)
![2-{[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B14975081.png)
![Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975084.png)
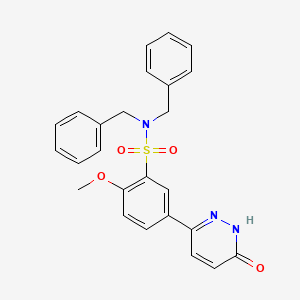
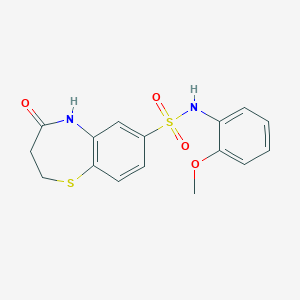

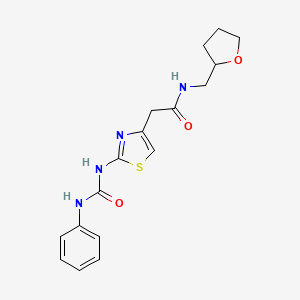
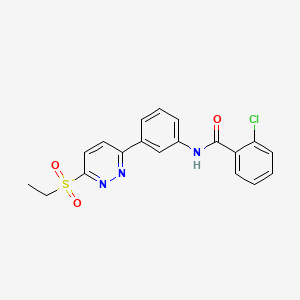
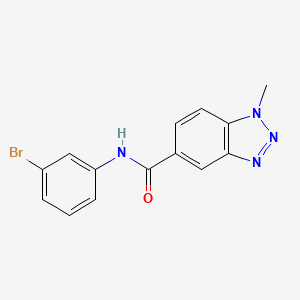
![5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B14975131.png)
